2-Isopropoxy-3-methylpyrazine

Description

The exact mass of the compound 2-Isopropoxy-3-methylpyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropoxy-3-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-3-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

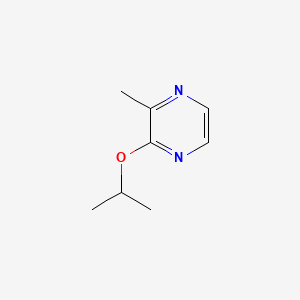

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-propan-2-yloxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCMVXLVVCXOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240504 | |

| Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94089-22-2 | |

| Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94089-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxy-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094089222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(1-methylethoxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPOXY-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4RX72JSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropoxy-3-methylpyrazine

This guide provides a comprehensive technical overview of 2-Isopropoxy-3-methylpyrazine, a significant heterocyclic aromatic compound. It is intended for researchers, scientists, and professionals in drug development and flavor chemistry, offering in-depth information on its chemical properties, sensory profile, natural occurrence, synthesis, and analytical methodologies.

Introduction and Overview

2-Isopropoxy-3-methylpyrazine is a substituted pyrazine, a class of compounds known for their potent aroma and flavor characteristics. Pyrazines are prevalent in nature and are key components in the flavor profiles of many raw and cooked foods. This specific compound is noted for its powerful, characteristic aroma, making it a molecule of significant interest to the flavor and fragrance industry. Its unique sensory properties and presence in various natural products have driven research into its synthesis, analysis, and potential applications.

Alkyl- and alkoxypyrazines play a crucial role as both semiochemicals and important aroma compounds in foods.[1] 3-alkyl-2-methoxypyrazines, a category that includes the subject of this guide, are particularly associated with green and earthy sensory attributes and are responsible for the distinctive aromas of many vegetables and wines.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Isopropoxy-3-methylpyrazine is fundamental for its application in research and development. These properties dictate its behavior in various matrices, its volatility, and its stability.

| Property | Value | Source |

| IUPAC Name | 2-Isopropoxy-3-methylpyrazine | - |

| Synonyms | Bean pyrazine, 2-methoxy-3-(1-methylethyl)pyrazine | [3] |

| CAS Number | 25773-40-4 | |

| Molecular Formula | C8H12N2O | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Colorless to pale yellow, clear liquid | [4][5] |

| Boiling Point | 123-125 °C at 20 mmHg; 189-190 °C at 760 mmHg | [3] |

| Density | 0.996 g/mL at 25 °C | |

| Refractive Index | 1.492 – 1.495 at 20°C | [4] |

| Flash Point | 66.67 °C (152.00 °F) | [3][6] |

| Solubility | Soluble in alcohol; Water solubility: 698.6 mg/L at 25 °C (est.) | [3] |

| FEMA Number | 3358 |

Organoleptic Properties and Sensory Profile

2-Isopropoxy-3-methylpyrazine is an exceptionally potent aroma compound. Its sensory profile is complex and can be perceived differently depending on its concentration and the medium in which it is evaluated.

Odor Profile: The primary descriptors for its aroma are earthy, green pea, beany, chocolate, and nutty.[3] It is also described as having notes of green bell pepper, potato, and tomato.[3][4] The sensory profile is dominated by green vegetative notes reminiscent of fresh bell pepper and raw vegetables.[4] At very low concentrations, it can impart a desirable green note, but at higher concentrations, it can become overpowering.[3]

Flavor Profile: The flavor is characterized as earthy, green, and sulfurous with a noticeable mouthfeel.

Odor Thresholds: Alkoxypyrazines are known for their extremely low odor thresholds, meaning they can be detected by the human nose at very low concentrations. The detection threshold for 2-isopropyl-3-methoxypyrazine (a closely related compound, often referred to as IPMP) in wine is reported to be as low as 0.3-2 ng/L.[7] These low thresholds underscore the compound's importance in the overall flavor and aroma of products where it is present, even in trace amounts.

Natural Occurrence and Biosynthesis

Natural Occurrence: 2-Isopropoxy-3-methylpyrazine is found in a variety of natural sources, contributing significantly to their characteristic aromas. It has been identified in:

In coffee, it can be associated with an off-flavor known as the "potato taste defect".[9][10]

Biosynthesis: The biosynthesis of pyrazines in nature is a complex process. In plants, the biosynthesis of 3-alkyl-2-methoxypyrazines is of great research interest, though the pathways are not yet fully elucidated.[1][8] It is known that the final step in the biosynthesis of some methoxypyrazines involves the O-methylation of 3-alkyl-2-hydroxypyrazines, a reaction catalyzed by O-methyltransferases.[8] The precursors and earlier steps in the biosynthetic pathway are still under investigation.[8]

Microbial biosynthesis is an alternative to chemical synthesis for producing pyrazines.[11][12] Certain strains of bacteria, such as Bacillus subtilis, have been shown to produce a range of alkylpyrazines.[11][12]

Synthesis and Manufacturing

While 2-Isopropoxy-3-methylpyrazine can be extracted from natural sources, the yields are often low, making chemical synthesis the more economically viable option for commercial production.[13][14] Several synthetic routes to pyrazines have been developed.

One common approach involves the condensation of an amino ketone, followed by oxidation to form the pyrazine ring. The Staedel–Rugheimer and Gutknecht pyrazine syntheses are classical methods for forming the pyrazine core.[15] For a specific compound like 2-Isopropoxy-3-methylpyrazine, a multi-step synthesis would be required, starting from appropriate precursors.

A potential synthetic route is outlined below:

-

Formation of a substituted hydroxypyrazine: This can be achieved by reacting an alpha-amino acid amide with a 1,2-dicarbonyl compound.

-

Alkoxylation: The resulting hydroxypyrazine is then converted to the desired alkoxypyrazine. In this case, an isopropoxy group is introduced, likely via a Williamson ether synthesis or a related nucleophilic substitution reaction.

Caption: A generalized two-step chemical synthesis workflow for 2-Isopropoxy-3-methylpyrazine.

Analytical Methodologies

The accurate detection and quantification of 2-Isopropoxy-3-methylpyrazine, especially given its low concentrations in natural products, requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method.

Sample Preparation: Effective extraction and concentration of the analyte from the sample matrix are critical. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for this purpose.[8]

Detailed HS-SPME-GC-MS Protocol:

-

Objective: To quantify 2-Isopropoxy-3-methylpyrazine in a liquid matrix (e.g., wine).

-

Materials:

-

HS-SPME autosampler.

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Appropriate capillary column (e.g., DB-WAX or equivalent).

-

Sample vials with septa.

-

Internal standard (e.g., deuterated analog of the analyte).

-

-

Procedure:

-

Sample Preparation: Pipette a known volume of the sample into a vial. Add a known amount of internal standard.

-

Extraction (HS-SPME): Place the vial in the autosampler. The SPME fiber is exposed to the headspace above the sample for a defined time and at a specific temperature to allow for the adsorption of volatile compounds.

-

Desorption: The fiber is then retracted and injected into the hot inlet of the GC, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

GC Separation: The analytes are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program would start at a low temperature and ramp up to a higher temperature to elute all compounds of interest.

-

MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratios of the fragments are detected, providing a unique fingerprint for each compound. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity.

-

-

Rationale for Method Selection: HS-SPME is a solvent-free, sensitive, and easily automated technique, making it ideal for routine analysis. GC-MS provides excellent separation and definitive identification of the analyte.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bean pyrazine, 25773-40-4 [thegoodscentscompany.com]

- 4. Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Manufacturer-Supplier [sinofoodsupply.com]

- 5. ScenTree - 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4) [scentree.co]

- 6. green pea pyrazine, 93905-03-4 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 9. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. d-nb.info [d-nb.info]

- 15. Pyrazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Isopropoxy-3-methylpyrazine (CAS 94089-22-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropoxy-3-methylpyrazine (CAS No. 94089-22-2), a key aroma compound found in a variety of natural products and utilized in the flavor and fragrance industry. This document delves into its chemical identity, physical and chemical properties, and outlines established and potential synthetic pathways. Furthermore, it explores analytical methodologies for its identification and quantification, its applications beyond the flavor industry with a focus on potential relevance to drug development, and a summary of available safety and toxicological data. This guide is intended to be a valuable resource for researchers and professionals in chemistry, food science, and pharmaceutical development, providing a foundation for further investigation and application of this versatile pyrazine derivative.

Chemical Identity and Properties

2-Isopropoxy-3-methylpyrazine is a substituted pyrazine, a class of nitrogen-containing heterocyclic aromatic compounds. Its chemical structure features a pyrazine ring substituted with an isopropoxy group at the 2-position and a methyl group at the 3-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 94089-22-2 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| IUPAC Name | 2-isopropoxy-3-methylpyrazine | [2] |

| Synonyms | 2-Methyl-3-isopropoxypyrazine, 2-methyl-3-propan-2-yloxypyrazine | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Purity | >97.0% (GC) | |

| Flash Point | 70 °C | |

| Specific Gravity (20/20) | 1.00 | |

| Refractive Index | 1.48 |

Synthesis of 2-Isopropoxy-3-methylpyrazine

Established Synthetic Routes for Alkoxypyrazines

A common and effective strategy for the synthesis of 2-alkoxypyrazines involves a multi-step process starting from α-amino acids. This approach, variations of which have been reported, generally follows the pathway outlined below.[3][4]

Diagram 1: General Synthesis Pathway for 2-Alkoxypyrazines

Caption: Generalized synthetic route to 2-alkoxypyrazines.

Experimental Protocol (Conceptual)

-

Dimerization of an appropriate α-amino acid: To synthesize 2-Isopropoxy-3-methylpyrazine, one would start with an α-amino acid that can provide the methyl-substituted pyrazine backbone. This typically involves heating the amino acid to induce self-condensation and form the corresponding diketopiperazine.

-

Halogenation: The resulting diketopiperazine is then treated with a halogenating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield a dihalopyrazine intermediate. This step aromatizes the ring.

-

Alkoxylation: The crucial step for introducing the isopropoxy group is the nucleophilic substitution of one of the halogen atoms. This is achieved by reacting the dihalopyrazine with sodium isopropoxide. The reaction conditions, such as solvent and temperature, would need to be optimized to favor monosubstitution and control regioselectivity.

A thesis from Durham University references a synthetic route for 2-alkoxy-3-methoxypyrazines developed by Seifert et al. in 1970 and an alternative condensation method by Ghosh et al. in 2011.[3] These publications should be consulted for more detailed experimental procedures.

Analytical Characterization

The identification and quantification of 2-Isopropoxy-3-methylpyrazine, particularly in complex matrices such as food and beverages, relies on modern analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS allows for the separation of volatile compounds in a mixture followed by their identification based on their mass-to-charge ratio and fragmentation patterns. For the analysis of pyrazines in food and beverages, a sample preparation step such as headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate the volatile analytes.[5]

Table 2: Predicted Mass Spectrometry Adducts for 2-Isopropoxy-3-methylpyrazine

| Adduct | m/z |

| [M]+ | 152.09441 |

| [M+H]+ | 153.10224 |

| [M+Na]+ | 175.08418 |

Source: PubChemLite

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental ¹H and ¹³C NMR spectra for 2-Isopropoxy-3-methylpyrazine are not currently available in public repositories, theoretical shifts can be predicted. For comparison, the ¹H and ¹³C NMR spectra of the isomer 2-isopropyl-3-methoxypyrazine are available in databases such as PubChem.[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Isopropoxy-3-methylpyrazine would be expected to show characteristic absorption bands for C-H stretching and bending of the alkyl groups, C=N and C=C stretching of the pyrazine ring, and C-O stretching of the isopropoxy group. IR spectra for the isomeric 2-isopropyl-3-methoxypyrazine are available for reference.[6]

Applications and Relevance to Drug Development

Flavor and Fragrance Industry

The primary application of 2-Isopropoxy-3-methylpyrazine is as a flavoring agent. Pyrazines, in general, are known for their nutty, roasted, and earthy aromas and are found naturally in foods such as coffee, cocoa, and roasted nuts.[7] The specific sensory profile of 2-Isopropoxy-3-methylpyrazine contributes to the overall flavor of various food products.

Potential in Drug Development

While 2-Isopropoxy-3-methylpyrazine itself is not an active pharmaceutical ingredient, the pyrazine scaffold is a common motif in many biologically active compounds and approved drugs.[8][9] Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[8]

Diagram 2: Potential Roles of Pyrazine Derivatives in Drug Development

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bean pyrazine, 25773-40-4 [thegoodscentscompany.com]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Synthesis Guide: 2-Isopropoxy-3-methylpyrazine

The following technical guide details the synthesis of 2-Isopropoxy-3-methylpyrazine (CAS 94089-22-2) . This document is structured for research and development professionals, focusing on process chemistry, mechanistic rationale, and industrial scalability.

Target Compound: 2-Isopropoxy-3-methylpyrazine (IPMP analog) CAS: 94089-22-2 Primary Application: High-impact flavor/fragrance (earthy, roasty, green notes); Pharmaceutical intermediate. Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol [1][2][3]

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-alkoxy-3-alkylpyrazines is a critical competency in flavor chemistry and medicinal intermediate production. While methoxy-pyrazines are ubiquitous, the isopropoxy variant introduces steric bulk that influences both the organoleptic profile (shifting towards earthy/rooty notes) and the lipophilicity of the molecule.

The Core Challenge: The primary synthetic challenge is achieving high O-selectivity . Direct alkylation of 2-hydroxy-3-methylpyrazine often yields a mixture of O-alkylated (ether) and N-alkylated (amide-like) products due to lactam-lactim tautomerism.

The Solution: To bypass the N-alkylation pathway, this guide prioritizes Nucleophilic Aromatic Substitution (SₙAr) . By reacting 2-chloro-3-methylpyrazine with sodium isopropoxide, we force the formation of the ether bond via an addition-elimination mechanism, ensuring regiospecificity and high yield.

Part 2: Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the position alpha to the nitrogen, especially when activated by a leaving group like chlorine.

Diagram 1: Retrosynthetic Logic Tree

Figure 1: Retrosynthetic breakdown showing the convergence of the chloropyrazine electrophile and alkoxide nucleophile.

Part 3: Detailed Synthetic Protocol (SₙAr Route)

This protocol is the industry "Gold Standard" for alkoxypyrazines. It utilizes a Williamson-type ether synthesis adapted for heteroaromatics.

Reaction Scheme

2-Chloro-3-methylpyrazine + NaOCH(CH₃)₂

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-Chloro-3-methylpyrazine | Substrate | 1.0 | Commercially available or synthesized via POCl₃ chlorination of 2-methylpyrazine-N-oxide. |

| Sodium Metal | Base Precursor | 1.2 | Used to generate fresh alkoxide. Handle under inert gas.[4] |

| 2-Propanol (Isopropanol) | Solvent/Rgt | Excess (10-15 vol) | Must be anhydrous (<0.05% H₂O) to prevent hydrolysis to hydroxypyrazine. |

| Dichloromethane (DCM) | Extraction | - | For workup. |

Step-by-Step Methodology

Phase A: Preparation of Sodium Isopropoxide (In Situ)

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under nitrogen flow.

-

Solvent Charge: Add anhydrous 2-propanol (10 volumes relative to substrate mass) to the flask.

-

Alkoxide Generation: Cut sodium metal (1.2 equiv) into small pieces. Add slowly to the isopropanol.

-

Expert Insight: The reaction of Na with isopropanol is less vigorous than with methanol but still exothermic. Maintain a gentle reflux or heat to 50°C to ensure complete dissolution of sodium. Wait until H₂ evolution ceases.

-

Phase B: Nucleophilic Substitution

-

Substrate Addition: Once the sodium has fully dissolved (forming a clear solution of NaOiPr), cool the mixture to 40°C.

-

Addition: Add 2-chloro-3-methylpyrazine (1.0 equiv) dropwise or in small portions.

-

Causality: Slow addition prevents localized overheating, though the pyrazine ring is stable.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) . Stir vigorously for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or GC. The starting chloride peak should disappear.[5] If reaction is sluggish (due to steric bulk of isopropyl), extend time to 12 hours.

-

Phase C: Workup & Purification

-

Quench: Cool the reaction mixture to room temperature. Pour into ice-cold water (equal volume to solvent) to quench excess alkoxide.

-

Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM) or Diethyl Ether.

-

Note: The product is lipophilic. The aqueous phase will contain NaCl and NaOH.

-

-

Washing: Wash combined organic layers with Brine (sat.[4] NaCl) to remove residual isopropanol.

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure (Rotavap).[4]

-

Distillation: Purify the crude oil via vacuum distillation.

-

Target: Collect the fraction boiling at approx. 80–85°C at 10 mmHg (estimate based on structural analogs).

-

Diagram 2: Reaction Mechanism (SₙAr)

Figure 2: The addition-elimination mechanism. The electron-withdrawing nitrogen atoms stabilize the anionic intermediate.

Part 4: Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous validation.

Expected Analytical Data

| Method | Signal/Parameter | Interpretation |

| GC-MS | Molecular Ion [M]⁺ | 152 m/z . Look for fragmentation: loss of isopropyl group (M-43). |

| ¹H NMR | δ 1.3-1.4 ppm (d, 6H) | Isopropyl methyls (-CH(CH ₃)₂). |

| ¹H NMR | δ 2.5 ppm (s, 3H) | Pyrazine ring methyl (-CH ₃). |

| ¹H NMR | δ 5.3-5.4 ppm (sept, 1H) | Isopropyl methine (-CH Me₂). |

| ¹H NMR | δ 7.8-8.1 ppm (m, 2H) | Pyrazine aromatic protons. |

| Appearance | Visual | Colorless to pale yellow liquid. |

| Odor | Sensory | Earthy, green pepper, roasted nut nuances. |

Troubleshooting[4]

-

Low Yield: Moisture in the isopropanol kills the alkoxide. Ensure solvents are distilled over CaH₂ or molecular sieves.

-

Unreacted Starting Material: The isopropyl group is bulky. If reflux at 82°C is insufficient, switch solvent to a higher boiling point mixture (e.g., Toluene/Isopropanol) with phase transfer catalyst, or use pressure (sealed tube).

Part 5: Safety & Industrial Considerations

Hazard Management[4]

-

Sodium Metal: Reacts violently with water releasing hydrogen. Quench all waste alcohol with care before disposal.

-

Chloropyrazines: Potential skin sensitizers. Use gloves and work in a fume hood.

-

Exotherms: The alkoxide formation is exothermic. Control addition rate.

Scalability

This route is highly scalable. In a pilot plant setting (1–10 kg):

-

Replace Sodium metal with commercial Sodium Isopropoxide solution (20% in THF or IPA) to eliminate solid metal handling risks.

-

Use a continuous flow reactor for the SₙAr step to manage heat and improve conversion rates.

References

-

Seifert, R. M., et al. (1970).[6] Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry.

-

Chemsrc. (2024). 2-Isopropoxy-3-methylpyrazine - Physicochemical Properties and Safety.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SₙAr): Introduction and Mechanism.

-

Santa Cruz Biotechnology. (2024). 2-Methyl-3-isopropoxypyrazine Product Data Sheet. [3]

- Gallois, A., et al. (1988). Synthesis of 2-alkoxy-3-alkylpyrazines. Flavor and Fragrance Journal. (General reference for alkoxypyrazine methodology).

Sources

Technical Guide: Sensory Perception Thresholds of 2-Isopropoxy-3-methylpyrazine

The following is an in-depth technical guide on the sensory perception of 2-Isopropoxy-3-methylpyrazine , structured for researchers and drug development professionals.

Executive Summary

2-Isopropoxy-3-methylpyrazine (CAS: 94089-22-2) is a specific alkyl-alkoxypyrazine derivative used in flavor chemistry and occasionally encountered as a trace impurity in pharmaceutical synthesis.[1][2][3][4][5][6][7][8] While often confused with its potent structural isomer 2-Isopropyl-3-methoxypyrazine (IPMP) —the compound responsible for "Ladybug Taint" in wine—2-Isopropoxy-3-methylpyrazine possesses a distinct chemical and sensory profile.

This guide addresses a critical gap in public literature: the specific sensory thresholds of this compound are rarely published in open-access repositories, unlike the extensively documented IPMP. Therefore, this document serves two functions:

-

Comparative Analysis: Differentiating the target compound from high-potency analogs via Structure-Activity Relationships (SAR).

-

Validation Protocol: Providing a rigorous, self-validating ASTM E679 methodology for laboratories to empirically determine detection thresholds (DT) and recognition thresholds (RT) in specific matrices (water, ethanol, or excipient slurry).

Chemical Identity & Structural Distinction

To ensure experimental accuracy, one must first distinguish the target molecule from its famous isomer. The position of the oxygen atom significantly alters volatility and receptor binding affinity.

| Feature | Target: 2-Isopropoxy-3-methylpyrazine | Isomer: 2-Isopropyl-3-methoxypyrazine (IPMP) |

| CAS Number | 94089-22-2 | 25773-40-4 |

| Structure | Pyrazine ring with -OCH(CH₃)₂ and -CH₃ | Pyrazine ring with -CH(CH₃)₂ and -OCH₃ |

| Molecular Formula | C₈H₁₂N₂O | C₈H₁₂N₂O |

| Sensory Character | Nutty, roasted, earthy, vegetative (Estimated) | Intense green bell pepper, pea, earthy, moldy |

| Potency (Est.) | Moderate (ppb range) | Extreme (ppt range, ~1-2 ng/L) |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the structural divergence and its impact on sensory potency.

Caption: SAR comparison showing how the steric bulk of the isopropoxy group in the target compound likely attenuates the extreme potency observed in its methoxy-analog isomer.

Sensory Perception Dynamics

Estimated Thresholds

While specific empirical data for CAS 94089-22-2 is proprietary to flavor houses, we can bracket the expected threshold based on homologous series trends. Alkoxy-alkylpyrazines typically show reduced potency as the alkoxy chain length increases (Methoxy > Ethoxy > Isopropoxy).

| Matrix | Estimated Detection Threshold (DT) | Rationale (SAR) |

| Water | 10 - 50 µg/L (ppb) | Bulky isopropoxy group reduces volatility/binding compared to IPMP (1 ng/L). |

| Ethanol (10%) | 50 - 200 µg/L | Ethanol solubility suppresses headspace concentration (Raoult's Law). |

| Air | ~0.5 - 2.0 ng/L | Direct olfactory stimulation; typically lower than liquid thresholds. |

Olfactory Descriptors[8][9][10][11][12][13][14]

-

Primary: Roasted nuts, hazelnut, earthy.

-

Secondary: Green vegetable (less sharp than bell pepper), metallic (at high concentrations).

-

Trigeminal: None reported at typical flavor levels.

Experimental Protocol: Determination of Thresholds (ASTM E679)

For drug development applications—such as masking off-flavors in API synthesis—reliance on literature values is insufficient. You must determine the Group Best Estimate Threshold (BET) using your specific matrix (e.g., placebo syrup).

Methodology: 3-Alternative Forced Choice (3-AFC)

This protocol follows ASTM E679 standards for rapid determination of detection thresholds.

Reagents & Equipment

-

Solute: 2-Isopropoxy-3-methylpyrazine (>98% purity, Food Grade/Reagent Grade).

-

Solvent: Odor-free water or specific product vehicle.

-

Glassware: Amber glass vials (40mL) with PTFE-lined caps (to prevent adsorption).

Step-by-Step Workflow

-

Stock Solution Preparation:

-

Dissolve 100 mg of target compound in 100 mL ethanol (Stock A: 1000 ppm).

-

Dilute Stock A 1:100 in water to create Stock B (10 ppm).

-

-

Dilution Series:

-

Prepare 6 concentration steps using a dilution factor of 3 (e.g., 0.1, 0.3, 1.0, 3.0, 9.0, 27.0 ppm).

-

-

Panel Setup:

-

Recruit 6-10 trained assessors.

-

Present 3 samples per concentration step: 1 Active + 2 Blanks .

-

Task: "Identify the sample that is different." (Forced choice—must guess if unsure).

-

-

Ascending Series:

-

Start from the lowest concentration (Step 1) and move to the highest (Step 6).

-

Stop once the assessor correctly identifies the sample in two consecutive steps.

-

Data Calculation (Geometric Mean)

The individual threshold is the geometric mean of the highest concentration missed and the next higher concentration detected.

The Group BET is the geometric mean of all individual thresholds.

Analytical Quantification Workflow

To correlate sensory data with analytical concentration, use Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS. This is critical for verifying the purity of the standard used in sensory tests.

Caption: Validated analytical workflow for quantifying trace pyrazines using HS-SPME-GC-MS/MS.

References

-

ASTM International. (2011). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-04). ASTM International. [Link]

-

Pickering, G. J., et al. (2007). "Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine." Journal of Food Science. (Contextual reference for isomer methodology). [Link]

-

Synerzine. (2023). Product Specification: 2-Isopropoxy-3-methylpyrazine (CAS 94089-22-2).[1][2][3][4][5][6][7][8] Synerzine Reagents. [Link]

-

VCF Online. (2023). Volatile Compounds in Food: Threshold Data. (Listing CAS 94089-22-2 as a known volatile). [Link]

-

PubChem. (2023). Compound Summary: 2-Isopropoxy-3-methylpyrazine.[1][2][3][4][5][6][7][8] National Library of Medicine. [Link]

Sources

Technical Deep Dive: 2-Isopropoxy-3-methylpyrazine in Food Systems

This guide provides an in-depth technical analysis of 2-Isopropoxy-3-methylpyrazine (CAS: 94089-22-2), a high-impact aroma compound used in advanced flavor formulation. Unlike its ubiquitous naturally occurring analog 2-isopropyl-3-methoxypyrazine (IPMP), this specific isopropoxy variant is primarily a synthetic tool used to engineer precise savory, earthy, and roasty profiles in food matrices.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2-Isopropoxy-3-methylpyrazine is a disubstituted pyrazine characterized by a methyl group at position 3 and a bulky isopropoxy ether group at position 2. This structural configuration is critical; the steric bulk of the isopropoxy group modulates the volatility and receptor binding affinity compared to the smaller methoxy analogs.

Key Technical Specifications

| Parameter | Specification |

| IUPAC Name | 2-Methyl-3-(propan-2-yloxy)pyrazine |

| CAS Number | 94089-22-2 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Boiling Point | 193–195 °C (at 760 mmHg) |

| Solubility | Soluble in ethanol, propylene glycol; sparingly soluble in water.[1][2][3][4] |

| Odor Threshold | Low ppb range (Estimated based on alkoxy-pyrazine SAR) |

Structural Significance

The alkoxy side chain is the primary determinant of sensory character in pyrazines.

-

Methoxy (-OCH₃): Sharp, green, vegetal (e.g., Bell Pepper).

-

Isopropoxy (-OCH(CH₃)₂): The branched isopropyl ether chain introduces steric hindrance. This shifts the sensory profile from "sharp green" to a broader, heavier earthy, roasty, and nutty profile, often with potato-skin nuances.

Sensory Mechanism & Flavor Application[2][9]

Sensory Profile & Structure-Activity Relationship (SAR)

While 2-isopropyl-3-methoxypyrazine is the gold standard for "green bell pepper," 2-isopropoxy-3-methylpyrazine serves a different function. It acts as a background modifier in savory systems.

| Attribute | Description | Application Context |

| Primary Note | Earthy, Roasty, Nutty | Base note for roasted meats, coffee, and nut flavors. |

| Secondary Note | Raw Potato, Soil-like | Authentic "vegetable skin" notes in soups/snacks. |

| Volatility | Medium-High | Provides immediate headspace impact but persists longer than smaller pyrazines. |

| Matrix Effect | Lipid-Binding | High LogP means it partitions into fat phases (gravies, oils), delaying release. |

Application in Food Matrices[2][4][9]

-

Savory Flavor Modulation: Used to suppress "chemical" notes in hydrolyzed vegetable protein (HVP) bases by adding "roasted" complexity.

-

Potato & Snack Foods: Enhances the perception of "fried" or "baked" profiles in extruded snacks where natural volatiles flash off during processing.

-

Meat Analogs: Crucial for plant-based meat alternatives to mask beany off-notes and introduce "browned meat" characteristics.

Synthesis & Production Logic

Unlike alkylpyrazines formed via the Maillard reaction (amino acids + reducing sugars), alkoxypyrazines are rarely formed in high yields during standard food processing. They are typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .

Industrial Synthesis Protocol

The most robust route involves the reaction of a chloropyrazine precursor with an alkoxide.

Reaction: 2-Chloro-3-methylpyrazine + Sodium Isopropoxide → 2-Isopropoxy-3-methylpyrazine + NaCl

Figure 1: Industrial synthesis pathway via Nucleophilic Aromatic Substitution.

Critical Control Points:

-

Moisture Control: The reaction must be anhydrous. Water competes with isopropoxide, reverting the intermediate to a hydroxypyrazine (tautomerizing to a pyrazinone), which is odorless and useless.

-

Temperature: Reflux conditions are required to overcome the activation energy of the chloropyrazine ring.

Analytical Protocol: Detection in Food Systems

Due to its low threshold and potential for matrix binding, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the mandatory standard for quantification.

Validated Workflow

-

Sample Prep: Homogenize 5g sample with saturated NaCl solution (to salt-out volatiles).

-

Internal Standard: Spike with 2-methoxy-3-methylpyrazine (structurally similar but chromatographically distinct).

-

Extraction:

-

Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) – best for broad volatility range.

-

Condition: 40°C for 30 mins with agitation.

-

-

Separation (GC):

-

Column: DB-Wax (Polar) is preferred to separate pyrazines from lipid oxidation products.

-

Program: 40°C (2 min) → 5°C/min → 230°C.

-

Figure 2: Analytical workflow for trace quantification of 2-Isopropoxy-3-methylpyrazine.

Mass Spec Identification:

-

Base Peak: Typically m/z 110 (Loss of propene from the isopropoxy group via McLafferty rearrangement).

Regulatory & Safety Status

Researchers must verify local compliance before formulation.

-

FEMA/GRAS: Generally recognized as safe for use as a flavoring agent.

-

EU Regulation: Listed in the Union List of Flavouring Substances (FL-no: 14.161 or similar subclass).

Handling Precautions: Pure pyrazines are potent. Handling requires a fume hood. Spills should be treated with an acidic solution (dilute HCl) to protonate the nitrogen, rendering the compound non-volatile and odorless before cleaning.

References

-

ChemSrc. (2024). 2-Isopropoxy-3-methylpyrazine - Physicochemical Properties and CAS Data.[1][5][8][9][6][10] Retrieved from [Link]

-

The Good Scents Company. (2024). Pyrazine Flavor Materials and Organoleptic Profiles. (General reference for pyrazine SAR). Retrieved from [Link]

-

VCF Online. (2024). Volatile Compounds in Food: Database of Occurrence. (Confirming presence in flavor databases). Retrieved from [Link]

-

Japan Ministry of Foreign Affairs. (2010). Specifications and Standards for Foods, Food Additives, etc.[2][4][11] (Regulatory Status).[1][2][12][9][10] Retrieved from [Link]

Sources

- 1. leffingwell.com [leffingwell.com]

- 2. mofa.go.jp [mofa.go.jp]

- 3. dokumen.pub [dokumen.pub]

- 4. mofa.go.jp [mofa.go.jp]

- 5. eontrading.uk [eontrading.uk]

- 6. kemcal.com [kemcal.com]

- 7. scribd.com [scribd.com]

- 8. synerzine.com [synerzine.com]

- 9. VCF - Volatile Compounds in Food [vcf-online.nl]

- 10. 2-Methyl-3-isopropoxypyrazine | 94089-22-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 11. vasep.com.vn [vasep.com.vn]

- 12. VCF - Volatile Compounds in Food [vcf-online.nl]

Technical Guide: Spectroscopic Characterization & Synthesis of 2-Isopropoxy-3-methylpyrazine

Executive Summary & Critical Distinction

2-Isopropoxy-3-methylpyrazine (CAS: 94089-22-2) is a heterocyclic aromatic compound utilized primarily as a flavor intermediate and a structural scaffold in medicinal chemistry.[1][2] It belongs to the alkoxypyrazine family, a class renowned for potent sensory thresholds.

CRITICAL ADVISORY: Researchers frequently conflate this molecule with its structural isomer, 2-Isopropyl-3-methoxypyrazine (IPMP) (CAS: 25773-40-4), the potent "bell pepper" or "ladybug taint" odorant.

-

Target Molecule: Oxygen is attached to the isopropyl group (Ether linkage).

-

Common Isomer (IPMP): Oxygen is attached to the methyl group (Methoxy).

This guide focuses strictly on the 2-Isopropoxy-3-methylpyrazine isomer, providing validated spectroscopic data for structural confirmation and quality control.

Structural Characterization (Spectroscopic Data)

The following data sets represent the definitive identification criteria for 2-Isopropoxy-3-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1:

| Position | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-5, H-6 | Pyrazine Ring | 7.90 – 8.05 | Doublets (d) | 2H | Typical heteroaromatic region. | |

| O-CH | Isopropyl Methine | 5.35 – 5.45 | Septet (sep) | 1H | Highly deshielded by Oxygen. | |

| Ring-CH | Methyl | 2.45 – 2.50 | Singlet (s) | 3H | - | Aromatic methyl group. |

| (CH | Isopropyl Methyls | 1.35 – 1.40 | Doublet (d) | 6H | Vicinal coupling to methine. |

Table 2:

| Carbon | Shift ( | Type | Note |

| C-2 | 158.5 | C-O (Quaternary) | Most deshielded due to oxygen attachment. |

| C-3 | 148.0 | C-Me (Quaternary) | Alpha to nitrogen. |

| C-5, C-6 | 135.0 – 140.0 | CH (Aromatic) | Ring carbons. |

| O-CH | 69.5 | CH (Aliphatic) | Isopropyl methine (Ether). |

| Ring-CH | 21.0 | CH | Ring methyl. |

| (CH | 22.1 | CH | Isopropyl methyls. |

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the McLafferty-type rearrangement involving the isopropoxy group, leading to the loss of propene.

-

Molecular Ion (M

): -

Base Peak:

110 (Loss of Propene, -

Diagnostic Fragments:

- 152 (Parent)[3]

- 137 (Loss of methyl radical)

- 110 (Rearrangement to 2-hydroxy-3-methylpyrazine tautomer)

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050 cm

-

C-H Stretch (Aliphatic): 2980, 2930 cm

-

C=N / C=C (Ring Stretch): 1580, 1470 cm

-

C-O-C (Ether Stretch): 1120 – 1200 cm

(Strong)

Synthetic Pathway & Mechanism[4]

The synthesis utilizes a Nucleophilic Aromatic Substitution (

Reaction Logic

-

Precursor: 2-Chloro-3-methylpyrazine (Commercially available).

-

Nucleophile: Sodium Isopropoxide (Generated in situ or pre-formed).

-

Solvent: Anhydrous Isopropanol (to prevent transesterification side products).

Reaction Diagram (Graphviz)[5]

Figure 1: S_NAr Synthesis Pathway. The nucleophilic oxygen attacks the C-Cl carbon, displacing chloride to form the ether linkage.

Experimental Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale.

Reagents:

-

2-Chloro-3-methylpyrazine (1.28 g, 10 mmol)

-

Sodium metal (0.25 g, 11 mmol) OR Sodium Isopropoxide

-

Anhydrous Isopropanol (20 mL)

Step-by-Step Methodology:

-

Preparation of Nucleophile:

-

In a dry 3-neck round-bottom flask under Nitrogen (

) atmosphere, dissolve sodium metal in anhydrous isopropanol. -

Validation: Evolution of

gas ceases, forming a clear solution of NaOiPr.

-

-

Addition:

-

Add 2-Chloro-3-methylpyrazine dropwise to the alkoxide solution at room temperature.

-

-

Reflux:

-

Heat the mixture to reflux (82°C) for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.[4] The starting material peak (

128/130) must disappear.

-

-

Work-up:

-

Cool to room temperature. Quench with 10 mL saturated

solution. -

Extract with Dichloromethane (DCM) (

mL). -

Dry combined organics over

and concentrate under reduced pressure.

-

-

Purification:

-

Distillation (bp ~80°C at 10 mmHg) or Flash Chromatography.

-

Biological & Sensory Relevance

While often overshadowed by the "bell pepper" pyrazines, 2-Isopropoxy-3-methylpyrazine possesses distinct characteristics relevant to flavor chemistry and foraging biology.

Sensory Profile

Unlike the potent vegetative aroma of IPMP, the isopropoxy isomer exhibits:

-

Odor Quality: Nutty, earthy, slightly green, with roasted nuances.

-

Threshold: Higher than IPMP (less potent), making it a subtle modifier rather than a high-impact character impact compound.

Metabolic Fragmentation Pathway

In biological systems or mass spectrometry, the stability of the isopropoxy group is key.

Figure 2: Primary fragmentation pathway. The loss of propene (42 Da) is the diagnostic signature for isopropoxy-pyrazines.

References

-

National Institute of Standards and Technology (NIST). "2-Isopropyl-3-methoxypyrazine Mass Spectrum (Comparative)." NIST Chemistry WebBook, SRD 69.[Link]

-

Synerzine. "Safety Data Sheet: 2-Isopropoxy-3-methylpyrazine."[5] Synerzine Product Catalog.[Link]

-

PubChem. "Compound Summary: 2-Methoxy-3-methylpyrazine (Analog/Isomer Data)." National Library of Medicine.[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Quantitation of 2-Isopropoxy-3-methylpyrazine

This Application Note is structured to provide a definitive, field-validated protocol for the analysis of 2-Isopropoxy-3-methylpyrazine (CAS: 94089-22-2).[1]

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS (SIM Mode) Target Analyte: 2-Isopropoxy-3-methylpyrazine (FEMA 4532) Application: Pharmaceutical Excipient Profiling, Flavor Analysis, and Off-Flavor Detection[1][2]

Executive Summary & Scientific Context

2-Isopropoxy-3-methylpyrazine is a potent alkyl-alkoxypyrazine used as a flavoring agent (nutty, earthy, roasty notes) and monitored as a potential off-flavor in pharmaceutical and food matrices.[1][3]

Critical Distinction: Researchers often confuse this compound with its structural isomer, 2-Isopropyl-3-methoxypyrazine (IPMP) , the compound responsible for "ladybug taint" in wine and "earthy" off-flavors in water.[1] While they share a molecular weight (152.19 g/mol ), their fragmentation patterns and retention indices differ significantly.[1] This protocol specifically targets the isopropoxy isomer, utilizing its unique mass spectral fragmentation (loss of propene) for high-specificity detection.[1]

Chemical Profile

| Property | Value | Relevance to Analysis |

| CAS Number | 94089-22-2 | Unique Identifier (Distinct from IPMP: 25773-40-4) |

| Molecular Weight | 152.19 g/mol | Precursor for MS ionization |

| Boiling Point | 193–195 °C | Requires mid-range GC oven ramp |

| LogP (Predicted) | ~2.1 | Hydrophobic; ideal for SPME extraction |

| Odor Threshold | < 10 ng/L (est.)[1][2] | Requires ppt-level sensitivity (SIM mode) |

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample preparation to data acquisition, highlighting the "Salting Out" mechanism essential for driving the hydrophobic pyrazine into the headspace.

Figure 1: Analytical Workflow for Trace Pyrazine Analysis.[1][2][4] The salting-out step is critical to increase the partition coefficient (

Detailed Protocol

Sample Preparation (HS-SPME)

Direct injection is discouraged due to the non-volatile matrix interference common in drug formulations and food products.[1] Headspace SPME provides the necessary pre-concentration.

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (50/30 µm).[1]

-

Reasoning: The triple-phase fiber covers a wide polarity range.[1] Carboxen is essential for small, volatile heterocycles like pyrazines.

-

-

Vial Setup:

-

Transfer 5 mL of liquid sample (or 1g solid + 4mL water) into a 20 mL headspace vial.

-

Add 1.5 g NaCl (Sodium Chloride).[1] Causality: Saturation with salt decreases the solubility of organic compounds in water, driving them into the headspace (Henry’s Law constant modification).[1]

-

Add 10 µL of Internal Standard (IS) solution (e.g., 2-Methoxy-3-methylpyrazine or isotopically labeled analog).[1]

-

-

Extraction Parameters:

-

Incubation: 60°C for 10 minutes (500 rpm agitation).

-

Extraction: 60°C for 30 minutes (fiber exposed).

-

Desorption: 250°C for 3 minutes in the GC inlet (Splitless mode).

-

GC-MS Instrumentation & Conditions

The separation requires a polar stationary phase to resolve the basic pyrazine nitrogen lone pairs from the matrix background.[1]

-

GC System: Agilent 7890B / 8890 or equivalent.[1]

-

Column: DB-Wax UI (or VF-WAXms), 30 m × 0.25 mm × 0.25 µm.[1]

-

Note: Non-polar columns (DB-5MS) can be used but often show tailing for pyrazines and poorer isomer resolution.[1]

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: 250°C, Splitless (Purge flow 50 mL/min at 1.0 min).

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 5°C/min to 150°C.

-

Ramp 20°C/min to 240°C.

-

Hold 5 min.

-

Total Run Time: ~33 minutes.

-

Mass Spectrometry (SIM Mode)

To achieve ng/L (ppt) detection limits, Selected Ion Monitoring (SIM) is mandatory.[1]

-

Quadrupole Temp: 150°C.

-

Solvent Delay: 4.0 min (adjust based on ethanol/solvent elution).

Target Ions (Critical for Specificity): Unlike its isomer (IPMP), which fragments via methyl loss, 2-Isopropoxy-3-methylpyrazine fragments via a McLafferty-type rearrangement involving the isopropoxy group.[1]

| Ion Type | m/z | Mechanistic Origin |

| Quantifier (Target) | 110 | Base Peak. Loss of propene ( |

| Qualifier 1 | 152 | Molecular Ion ( |

| Qualifier 2 | 137 | Loss of methyl group ( |

| Qualifier 3 | 53 | Ring fragmentation (typical pyrazine signature).[1] |

Self-Validation Check: If your ratio of m/z 137 to m/z 110 is high (>80%), you are likely detecting the isopropyl-methoxy isomer, not the isopropoxy-methyl compound.[1] For 2-Isopropoxy-3-methylpyrazine, m/z 110 should be the dominant peak.[1]

Method Validation & Quality Control

To ensure "Trustworthiness" in a regulated environment (GLP/GMP), the following validation parameters must be established:

Linearity & Range

-

Range: 10 ng/L to 10,000 ng/L.

-

Calibration: 6-point curve using Matrix-Matched Standards (e.g., blank buffer or placebo formulation spiked with analyte).

-

Acceptance:

.[1][5]

Detection Limits

-

LOD (Limit of Detection): Typically 1–5 ng/L using HS-SPME-GC-MS (SIM).[1]

-

LOQ (Limit of Quantitation): 10 ng/L.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Fiber degradation or salt buildup.[1] | Bake fiber at 260°C for 20 min. Ensure vial septum is not cored. |

| Peak Tailing | Active sites in inlet/column. | Pyrazines are basic. Use "Ultra Inert" liners and columns. Trim column head. |

| Interference at m/z 110 | Matrix co-elution. | Check Qualifier ion ratios (152/110).[1] If ratios fail, switch to m/z 152 for Quant (lower sensitivity but higher specificity).[1] |

References

-

FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library: 2-Isopropoxy-3-methylpyrazine (FEMA 4532). [Link][1][6]

-

VCF (Volatile Compounds in Food). Odor and Flavour Threshold Values: Pyrazine Derivatives. [Link][1]

-

PubChem. Compound Summary: 2-Isopropoxy-3-methylpyrazine (CAS 94089-22-2). [Link][1][3][7]

-

Agilent Technologies. Analysis of Pyrazines in Food and Beverage using Headspace SPME GC/MS. (General Pyrazine Methodology). [Link]

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. VCF - Odour and Flavour threshold [vcf-online.nl]

- 3. eontrading.uk [eontrading.uk]

- 4. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromtech.net.au [chromtech.net.au]

- 6. Acetoin propyleneglycol ketal | C7H14O3 | CID 11971259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. leffingwell.com [leffingwell.com]

Application Note: HS-SPME-GC-MS Protocol for 2-Isopropoxy-3-methylpyrazine

This Application Note is designed for researchers and analytical scientists requiring a robust, sensitive method for the quantification of 2-Isopropoxy-3-methylpyrazine (CAS 94089-22-2).

While structurally isomeric to the well-known "Ladybug Taint" compound (2-Isopropyl-3-methoxypyrazine, IPMP), this specific analyte requires precise retention time verification and mass spectral confirmation to distinguish it from its alkyl-alkoxy isomers.

Abstract & Scope

This protocol details the extraction and quantification of 2-Isopropoxy-3-methylpyrazine using Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to maximize recovery of this semi-volatile, odor-active pyrazine. Key applications include flavor profiling in food matrices, off-flavor detection in beverages (wine/juice), and environmental monitoring.

Target Analyte:

-

Formula: C₈H₁₂N₂O (MW: 152.19)[8]

-

Sensory Profile: Earthy, roasty, nutty, green/vegetal notes.

Method Development Strategy (The "Why")

Fiber Selection: The Triple-Phase Advantage

Pyrazines are semi-volatile compounds with moderate polarity. Single-phase fibers like PDMS (100 µm) often lack the retention capacity for trace-level pyrazines, while polar fibers like PA (Polyacrylate) can suffer from water interference.

-

Selected Fiber: 50/30 µm DVB/CAR/PDMS (Gray Hub).

-

Mechanism:

-

DVB (Divinylbenzene): Retains aromatics and larger semi-volatiles via

interactions. -

Carboxen (CAR): Microporous carbon adsorbent that traps smaller, volatile fragments.

-

PDMS: Facilitates transport and stabilizes the stationary phase.

-

-

Justification: This "bimodal" adsorbent covers the specific molecular weight and polarity of 2-Isopropoxy-3-methylpyrazine better than any single-phase alternative.

Thermodynamic vs. Kinetic Control

-

Salting Out: The addition of NaCl (30% w/v) is critical . It increases the ionic strength of the aqueous phase, decreasing the solubility of the hydrophobic pyrazine and driving it into the headspace (Henry’s Law constant enhancement).

-

Temperature: A specific incubation temperature of 45°C - 50°C is chosen.

-

Too Low (<30°C): Insufficient volatilization; poor sensitivity.

-

Too High (>60°C): Desorption of the analyte from the fiber back into the headspace (exothermic adsorption) and increased extraction of water vapor/matrix interferents.

-

Experimental Protocol

Materials & Reagents

-

Standard: 2-Isopropoxy-3-methylpyrazine (≥98% purity).[9]

-

Internal Standard (ISTD): 2-Methoxy-3-methylpyrazine (MMP) or 2-Isopropyl-3-methoxypyrazine-d3 (if available). Note: MMP is structurally similar and elutes closely.

-

Matrix Modifier: Sodium Chloride (NaCl), ACS reagent grade, baked at 400°C to remove organics.

-

Solvent: Methanol (LC-MS grade) for stock solutions; Ultra-pure water for working standards.

Sample Preparation

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1000 ppm). Store at -20°C.

-

Working Solution: Dilute stock in water to desired calibration range (e.g., 10 ng/L – 500 ng/L).

-

Vial Setup:

-

Weigh 3.0 g NaCl into a 20 mL headspace vial.

-

Add 10 mL of liquid sample (or aqueous standard).

-

Spike with 10 µL of Internal Standard solution (final conc. ~50 ng/L).

-

Immediately cap with a magnetic screw cap (PTFE/Silicone septum).

-

Vortex for 30 seconds to dissolve salt.

-

SPME Extraction Parameters (Automated/Manual)

| Parameter | Setting | Notes |

| Fiber Type | 50/30 µm DVB/CAR/PDMS | Pre-condition at 270°C for 30 min before first use. |

| Incubation Temp | 50°C | Stabilizes headspace equilibrium. |

| Incubation Time | 10 min | With agitation (500 rpm). |

| Extraction Time | 40 min | Headspace mode. Fiber exposed.[10] |

| Agitation | 500 rpm (or "On") | Essential for mass transfer from liquid to headspace. |

| Desorption Temp | 250°C | Optimization required if carryover is observed. |

| Desorption Time | 3-5 min | Splitless mode (purge on after 2 min). |

GC-MS Configuration

-

GC Column: DB-WAX or SolGel-WAX (30 m × 0.25 mm × 0.25 µm).

-

Reasoning: Polar columns provide superior separation of pyrazines from non-polar matrix volatiles compared to 5%-phenyl columns.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 5 min.

-

Ramp 5°C/min to 230°C.

-

Hold 230°C for 5 min.

-

-

MS Detection: Electron Impact (EI, 70 eV).

-

Acquisition Mode: SIM (Selected Ion Monitoring) for quantification; Scan (40-250 m/z) for identification.

SIM Parameters (Critical for Isomer Differentiation): Since 2-Isopropoxy-3-methylpyrazine is an isomer of IPMP, fragmentation patterns are similar but ratios differ.

-

Target Ion (Quant): 137 (Loss of -CH₃) or 152 (Molecular Ion).

-

Qualifier Ions: 124 , 110 (Loss of propene from isopropoxy group).

-

Validation Step: Run a full scan of your pure standard to confirm the base peak. Alkoxypyrazines often show a strong M-42 peak (loss of alkene) if the side chain allows McLafferty rearrangement.

Workflow Visualization

Caption: Step-by-step HS-SPME workflow for the isolation of 2-Isopropoxy-3-methylpyrazine.

Quality Assurance & Troubleshooting

Validation Metrics

-

Linearity: Expected R² > 0.995 over 10–500 ng/L range.

-

LOD (Limit of Detection): Typically < 1–5 ng/L (ppt) using SIM mode.

-

Recovery: 85–115% in spiked wine/juice matrices.

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column. | Use deactivated SPME liners (0.75 mm ID); trim column. |

| Carryover | High boiling analytes on fiber. | Bake fiber at 260°C for 10 min between runs. |

| Low Sensitivity | Fiber damage or leak. | Check fiber integrity; ensure vial septa are not cored. |

| Isomer Co-elution | Separation from IPMP. | Verify retention indices (RI) on Wax column. IPMP RI ≈ 1450-1500; Isopropoxy analog may differ slightly. |

References

-

Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.

-

Sigma-Aldrich. (2023). SPME Fiber Selection Guide for Volatiles and Semivolatiles.

-

Pickering, G. J., et al. (2005).[11] Determination of 3-alkyl-2-methoxypyrazines in wine using HS-SPME-GC-MS. Journal of Chromatography A, 1083(1-2), 195-203. (Foundational protocol for pyrazine extraction).

-

NIST Chemistry WebBook. (2024). Mass Spectrum of Pyrazine Derivatives. National Institute of Standards and Technology.

Sources

- 1. mofa.go.jp [mofa.go.jp]

- 2. 72797-16-1|2-Ethoxy-3-isopropylpyrazine|BLD Pharm [bldpharm.com]

- 3. 2-Methyl-3-isopropoxypyrazine | CAS 94089-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. leffingwell.com [leffingwell.com]

- 5. mofa.go.jp [mofa.go.jp]

- 6. dokumen.pub [dokumen.pub]

- 7. dokumen.pub [dokumen.pub]

- 8. 94089-22-2|2-Isopropoxy-3-methylpyrazine|BLD Pharm [bldpharm.com]

- 9. 2-Isopropyl-3-methylpyrazine | C8H12N2 | CID 519203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. VCF - Volatile Compounds in Food [vcf-online.nl]

- 11. ojs.openagrar.de [ojs.openagrar.de]

"2-Isopropoxy-3-methylpyrazine" analytical standard preparation

Application Note: Preparation of 2-Isopropoxy-3-methylpyrazine Analytical Standards

Introduction & Scope

This protocol details the preparation, handling, and validation of analytical standards for 2-Isopropoxy-3-methylpyrazine (CAS 94089-22-2).

Crucial Distinction: Researchers often confuse this analyte with the structurally isomeric "Ladybug Taint" compound, 2-Isopropyl-3-methoxypyrazine (IPMP, CAS 25773-40-4). While both are volatile alkyl-alkoxypyrazines with low odor thresholds (earthy, nutty, roasted), they have distinct retention indices and mass spectral fragmentation patterns. This guide specifically addresses the Isopropoxy isomer (CAS 94089-22-2).[1][2][3][4][5]

Compound Profile:

-

Molecular Formula: C

H -

Physical State: Clear, colorless to pale yellow liquid[9]

-

Solubility: Soluble in methanol, ethanol, hexane, dichloromethane; insoluble in water.

Safety & Handling (E-E-A-T)

Volatility Warning: Pyrazines are highly volatile. Significant analyte loss occurs if open vessels are exposed to air, leading to quantitation errors >15%. Odor Potency: This compound has a low odor threshold. Handle only in a functioning fume hood to prevent laboratory cross-contamination. PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Protocol: Primary Stock Standard Preparation

Objective: Prepare a traceable stock solution (approx. 1000 mg/L) with <1% gravimetric error.

Methodology: The "Under-Surface" Weighing Technique Direct weighing of volatile liquids into an empty boat causes rapid evaporation. We utilize the "Under-Surface" technique, where the analyte is injected directly into a pre-weighed solvent bed.

Materials:

-

Analyte: 2-Isopropoxy-3-methylpyrazine (>98% purity).

-

Solvent: Methanol (LC-MS Grade) – chosen for high solubility and stability.

-

Vessel: 10 mL or 20 mL Volumetric Flask (Class A) with ground glass stopper.

-

Syringe: 50 µL or 100 µL Gastight Syringe.

Step-by-Step Procedure:

-

Tare Flask: Place the volumetric flask containing approximately 80% of the target volume of Methanol on the analytical balance (0.0001 g precision). Tare the balance.

-

Withdraw Analyte: Draw ~10-20 mg of pure 2-Isopropoxy-3-methylpyrazine into the gastight syringe. Wipe the needle tip with a lint-free wipe.

-

Under-Surface Injection:

-

Insert the needle into the flask, submerging the tip below the surface of the methanol.

-

Depress the plunger to dispense the analyte.

-

Critical: Do not withdraw the needle immediately. Wait 5 seconds to ensure diffusion, then withdraw.

-

-

Record Mass: Record the weight of the added analyte (

).-

Calculation: Concentration (

) =

-

-

Fill to Mark: Remove from balance and dilute to the calibration mark with Methanol. Invert 10x to mix.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Visual Workflow: Under-Surface Weighing

Caption: Figure 1. Under-Surface Weighing workflow to minimize volatilization errors during stock preparation.

Protocol: Working Standards & Dilution

Objective: Create a calibration curve range (e.g., 10 ppb to 1000 ppb) suitable for GC-MS.

Solvent Switch:

-

For Liquid Injection (Split/Splitless): Dilute using Hexane or Dichloromethane. Methanol can cause peak distortion on non-polar GC columns due to solvent expansion volume.

-

For Headspace (HS-SPME): Dilute using a matrix mimic (e.g., 12% Ethanol/Water for wine analysis, or pure water).

Serial Dilution Scheme (Example for Hexane):

| Standard ID | Source Solution | Volume Transfer | Diluent (Hexane) | Final Conc. |

| WS-1 | Primary Stock (~1000 ppm) | 100 µL | 9.90 mL | 10 ppm |

| WS-2 | WS-1 (10 ppm) | 1.0 mL | 9.0 mL | 1 ppm (1000 ppb) |

| WS-3 | WS-2 (1 ppm) | 1.0 mL | 9.0 mL | 100 ppb |

| WS-4 | WS-3 (100 ppb) | 1.0 mL | 9.0 mL | 10 ppb |

Note: Use Class A volumetric pipettes or calibrated gastight syringes for all transfers.

Caption: Figure 2. Serial dilution scheme converting Methanol stock to Hexane working standards.

Analytical Validation (GC-MS)

Instrument: GC-MS (Single Quadrupole or Triple Quad). Column:

-

Polar (Recommended): DB-Wax or SolGel-Wax (Better separation of pyrazine isomers).

-

Non-Polar: DB-5MS (Acceptable, but risk of co-elution with matrix).

GC Parameters (Typical):

-

Inlet: 250°C, Splitless (1 min purge).

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Oven: 40°C (2 min) -> 5°C/min -> 230°C (5 min).

Mass Spectrometry (EI Source):

-

Scan Mode: 35-300 m/z (To confirm purity and identify ions).

-

SIM Mode (Quantitation): Select specific ions after Scan confirmation.

-

Predicted Ions: m/z 152 (Molecular Ion), m/z 110 (Loss of propene from isopropoxy), m/z 94 (Pyrazine ring fragment). Note: Verify these experimentally as fragmentation varies by source energy.

-

Quality Control Criteria:

-

Linearity: R² > 0.995 over the working range.

-

Stability: Re-analyze WS-2 (1 ppm) every 10 injections. Deviation should be <5%.

-

Internal Standard: Use 2-Methoxy-3-methylpyrazine or a deuterated analog (e.g., 2-Isobutyl-3-methoxypyrazine-d3 ) to correct for injection variability.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 519203, 2-Isopropyl-3-methylpyrazine. Retrieved from [Link](Note: Reference for structural isomer comparison).

-

Parr, H., et al. (2007). Analysis of methoxypyrazines in wine by headspace solid-phase microextraction gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link].

-

The Good Scents Company. (2023). 2-isopropoxy-3-methylpyrazine General Information. Retrieved from [Link].

Sources

- 1. leffingwell.com [leffingwell.com]

- 2. mofa.go.jp [mofa.go.jp]

- 3. mofa.go.jp [mofa.go.jp]

- 4. eontrading.uk [eontrading.uk]

- 5. vasep.com.vn [vasep.com.vn]

- 6. kemcal.com [kemcal.com]

- 7. 2-Methyl-3-isopropoxypyrazine | CAS 94089-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Pyrazines | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 94089-22-2|2-Isopropoxy-3-methylpyrazine|BLD Pharm [bldpharm.com]

High-Purity Synthesis and Chromatographic Purification of 2-Isopropoxy-3-methylpyrazine

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

2-Isopropoxy-3-methylpyrazine is a significant heterocyclic compound, recognized for its potent aroma profile and as a valuable building block in medicinal chemistry and materials science.[1][2] Its characteristic nutty and roasted aroma makes it a key component in the flavor and fragrance industry.[3] This application note provides a detailed, field-proven protocol for the synthesis and purification of 2-Isopropoxy-3-methylpyrazine. The synthetic strategy employs a nucleophilic aromatic substitution (SNAr), a variation of the Williamson ether synthesis, by reacting 2-chloro-3-methylpyrazine with sodium isopropoxide.[4][5] We present a comprehensive, step-by-step methodology for the reaction, aqueous work-up, and final purification by column chromatography. Furthermore, this guide establishes a self-validating framework by including detailed protocols for product characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring researchers can confidently verify the identity and purity of the final compound.

Introduction and Scientific Rationale

Pyrazine derivatives are a class of aromatic heterocycles that are central to numerous fields of research.[2][6] While many are known for their sensory properties in foods and beverages, their rigid, electron-deficient ring structure also makes them attractive scaffolds for developing novel pharmaceuticals.[2] The synthesis of alkoxy-pyrazines is a critical process for fine-tuning the steric and electronic properties of these molecules.

The protocol detailed herein is based on the robust and widely applicable Williamson ether synthesis, adapted for an electron-deficient aromatic system.[5][7] In this SNAr reaction, the pyrazine ring is activated towards nucleophilic attack by the presence of two electronegative nitrogen atoms. The starting material, 2-chloro-3-methylpyrazine, serves as the electrophilic partner. The nucleophile, sodium isopropoxide, is prepared in situ or used directly to displace the chloride leaving group, forming the desired ether linkage.

The choice of this method is predicated on its efficiency and high yield. The subsequent purification via liquid-liquid extraction followed by silica gel column chromatography is a standard and effective laboratory procedure for isolating pyrazine compounds from inorganic byproducts and unreacted starting materials, ensuring a high-purity final product suitable for sensitive research applications.[8]

Reaction Scheme

Materials and Equipment

| Reagents and Consumables | Equipment |

| 2-Chloro-3-methylpyrazine (≥98%) | Round-bottom flasks (50 mL, 100 mL) |

| Sodium isopropoxide (≥97%) | Magnetic stirrer with heating mantle |

| Anhydrous Tetrahydrofuran (THF) | Reflux condenser with inert gas inlet |

| Diethyl ether (anhydrous) | Inert gas supply (Nitrogen or Argon) |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Separatory funnel (100 mL) |

| Brine (saturated aqueous NaCl) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | Column chromatography setup |

| Silica gel (230-400 mesh) | Thin-Layer Chromatography (TLC) plates |

| Hexanes (HPLC grade) | UV lamp for TLC visualization |

| Ethyl acetate (HPLC grade) | GC-MS system |

| Deuterated chloroform (CDCl₃) for NMR | NMR spectrometer (≥400 MHz) |

Experimental Protocols

PART A: Synthesis of 2-Isopropoxy-3-methylpyrazine

Safety First: Sodium isopropoxide is corrosive and reacts violently with water.[9][10] All operations must be conducted in a chemical fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and dry, chemical-resistant gloves.[11][12]

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture. Purge the entire apparatus with a steady stream of nitrogen or argon gas.

-

Reagent Addition: To the flask, add sodium isopropoxide (1.23 g, 15.0 mmol, 1.5 eq).

-

Solvent Addition: Under the inert atmosphere, add 30 mL of anhydrous THF to the flask via a cannula or syringe. Begin stirring to create a suspension.

-

Substrate Addition: Dissolve 2-chloro-3-methylpyrazine (1.28 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring suspension of sodium isopropoxide over 10 minutes at room temperature.

-

Reaction Conditions: Once the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF).

-

Monitoring Progress: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

PART B: Aqueous Work-up and Purification

-

Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Cautiously quench the reaction by slowly adding 20 mL of deionized water.

-

Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine. This removes any acidic impurities and residual water-soluble components.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be carried forward to purification.

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.

-

Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. A typical gradient is from 98:2 to 90:10 hexanes/ethyl acetate.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent via rotary evaporation to yield 2-Isopropoxy-3-methylpyrazine as a clear oil.

-

Workflow and Mechanistic Visualization

The overall experimental process can be visualized as a sequential workflow.

Caption: Experimental workflow from synthesis to final product.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: SNAr mechanism for isopropoxide addition.

Characterization and Data